molecular formula C6H5NO5 B3283030 4-Nitropyrogallol CAS No. 76088-63-6

4-Nitropyrogallol

Cat. No.: B3283030
CAS No.: 76088-63-6
M. Wt: 171.11 g/mol
InChI Key: FPYOMUFYEZASGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitropyrogallol can be synthesized through the nitration of pyrogallol. The process involves the reaction of pyrogallol with a nitrating agent such as nitric acid. The nitration typically occurs under controlled conditions to ensure the selective formation of the 4-nitro derivative. For example, mononitration of pyrogallol triacetate can yield this compound 1,2-diacetate, which can then be hydrolyzed to obtain this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process would require careful control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyrogallol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-aminopyrogallol.

    Substitution: Formation of esters or ethers of this compound.

Scientific Research Applications

4-Nitropyrogallol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitropyrogallol involves its interaction with various molecular targets. The nitro group is electron-withdrawing, which affects the reactivity of the compound. In biological systems, it can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition or other biochemical effects .

Comparison with Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the additional hydroxyl groups.

    4-Nitrocatechol: Similar but with only two hydroxyl groups.

    Pyrogallol: The parent compound without the nitro group.

Properties

IUPAC Name

4-nitrobenzene-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYOMUFYEZASGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitropyrogallol
Reactant of Route 2
Reactant of Route 2
4-Nitropyrogallol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Nitropyrogallol
Reactant of Route 4
4-Nitropyrogallol
Reactant of Route 5
4-Nitropyrogallol
Reactant of Route 6
4-Nitropyrogallol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.